N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

Description

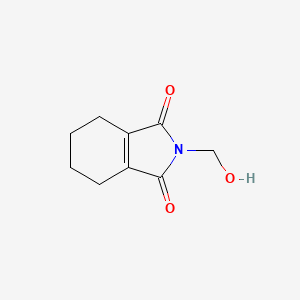

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS No. 4887-42-7) is a cyclic imide derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent on the nitrogen atom of the tetrahydrophthalimide scaffold. This compound is notable for its versatility in chemical synthesis, serving as a precursor for N-substituted derivatives through reactions such as esterification or C-C bond formation. For example, it is used in the production of insecticides like tetramethrin via ester formation with (1R)-cis/trans-chrysanthemic acid . Its hydroxymethyl group enhances reactivity, enabling modifications that tailor bioactivity for applications ranging from enzyme inhibition to herbicide development.

Properties

IUPAC Name |

2-(hydroxymethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHOVRKETYPQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197621 | |

| Record name | N-Hydroxymethyltetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-42-7 | |

| Record name | N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethyltetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxymethyltetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydro-N-(hydroxymethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: N-Hydroxymethylphthalimide Formation

The initial hydroxymethylation reaction combines phthalimide with formaldehyde in aqueous media using phase-transfer catalysts (PTCs). Aliquat 336 (trioctylmethylammonium chloride) demonstrates superior catalytic efficiency at 10–15°C, achieving 91.3% yield in 4 hours. The reaction mechanism involves:

Critical parameters include:

-

Formaldehyde concentration : 30% aqueous solution (244.9 g per 200 g phthalimide)

-

Solvent system : Water-acetone (3:1 ratio) for recrystallization

-

Vacuum distillation : Conducted at −95 to −98 kPa to recover unreacted formaldehyde

Post-reaction processing removes water via vacuum distillation (−95 kPa, 70°C), followed by recrystallization in acetone-water to obtain 96.2% pure intermediate.

Step 2: Hydrogenation to N-HMTHPI

Selective hydrogenation of the aromatic ring employs heterogeneous catalysts under pressurized H₂. Comparative data for Pd/C and Pt/C systems reveal distinct performance characteristics:

| Parameter | Pd/C System | Pt/C System |

|---|---|---|

| Temperature | 95–100°C | 105–110°C |

| H₂ Pressure | 1.0–1.2 MPa | 1.5–1.8 MPa |

| Reaction Time | 12 hours | 12 hours |

| Yield | 90.7% | 93.7% |

| Purity (HPLC) | 97.6% | 98.2% |

The hydrogenation follows first-order kinetics, with the reaction rate proportional to catalyst surface area and H₂ partial pressure. Pt/C exhibits enhanced activity at higher temperatures, reducing residual phthalimide content to <1.5%.

Catalyst Optimization and Recyclability

Pd/C vs. Pt/C Performance

X-ray diffraction analyses of spent catalysts reveal Pt/C maintains 92% initial activity after 10 cycles versus 85% for Pd/C. This difference stems from Pt’s higher resistance to sulfur poisoning and carbon deposition. Catalyst recovery involves:

-

Filtration at 60–70°C under nitrogen atmosphere

-

Washing with ethanol-toluene (1:3) to remove organic residues

-

Reactivation at 300°C in H₂ flow for 2 hours

Solvent Selection and Recovery

Ethanol demonstrates optimal balance between hydrogen solubility and product stability. Industrial plants implement multi-stage distillation for solvent recovery:

-

Primary distillation : 80% ethanol recovered at 78°C (atmospheric pressure)

-

Molecular sieve dehydration : Residual water content reduced to <0.1%

-

Reuse : Recycled solvent maintains reaction yields within ±1.5% over 15 batches

Recrystallization and Purification

Final product purity depends on toluene recrystallization conditions:

This process eliminates residual catalysts and byproducts like N-methylphthalimide (<0.05% post-crystallization).

Industrial-Scale Process Design

Modern production facilities utilize continuous flow reactors to enhance process control:

Reactor Configuration

-

Hydroxymethylation : Plug-flow reactor (PFR) with in-line pH monitoring (maintained at 8.5–9.0)

-

Hydrogenation : Trickle-bed reactor with countercurrent H₂ flow (gas-hourly space velocity = 500 h⁻¹)

Economic Analysis

A 10,000-ton/year plant demonstrates:

-

Production cost : $12.50/kg

-

Catalyst consumption : 0.8 kg Pt/ton product

-

Energy demand : 15 kWh/kg (70% from solvent recovery systems)

Chemical Reactions Analysis

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide undergoes various chemical reactions, including nucleophilic substitution and condensation reactions . Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted phthalimides .

Scientific Research Applications

Scientific Research Applications

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide serves as an important intermediate in the synthesis of complex molecules. Its applications can be categorized as follows:

Pharmaceuticals

The compound is utilized in the synthesis of pharmaceutical agents due to its ability to modify biomolecules. It can act as a precursor for drug development by enabling the attachment of functional groups to proteins and peptides. This characteristic is particularly valuable in drug delivery systems where targeted action is crucial.

Agriculture

In agricultural chemistry, this compound is an intermediate in the synthesis of insecticides and pesticides. Its derivatives exhibit bioactive properties that enhance the effectiveness of pest control agents like tetramethrin . The compound's metabolic pathways have been studied extensively to understand its role and safety profile in environmental contexts .

Material Science

The unique cyclic structure of this compound allows it to be investigated for potential applications in polymers and other materials. Its functional groups enable participation in various chemical reactions that can lead to the development of new materials with desirable properties.

Case Study 1: Synthesis of Tetramethrin

This compound is a key intermediate in synthesizing tetramethrin, a widely used insecticide. Research has shown that this compound can be produced through a two-step synthesis involving hydroxymethylation and selective reduction processes. This method yields over 80% efficiency and results in high-purity products .

Case Study 2: Metabolic Pathways in Insects

Studies on the metabolism of pyrethroids have highlighted how this compound acts as a metabolite in insects like houseflies. The compound undergoes enzymatic transformations mediated by cytochrome P450 enzymes, which are crucial for understanding the environmental impact of pesticides containing this compound .

Mechanism of Action

The mechanism of action of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide involves its ability to undergo nucleophilic substitution and condensation reactions . These reactions allow it to interact with various molecular targets and pathways, leading to the formation of new chemical entities with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of N-substituted-3,4,5,6-tetrahydrophthalimides is driven by variations in the N-substituent. Below is a comparative analysis of key analogs:

N-Phenyl-3,4,5,6-tetrachlorophthalimide (I) and N-(4-Phenylbutyl)-3,4,5,6-tetrachlorophthalimide (II)

- Structure : Chlorinated phthalimide core with phenyl or phenylbutyl N-substituents.

- Bioactivity: These compounds exhibit potent α-glucosidase inhibitory activity, surpassing the reference drug 1-deoxynojirimycin. The hydrophobic phenyl groups enhance enzyme binding, critical for antidiabetic applications .

- Key Difference : Unlike N-hydroxymethyl derivatives, the chlorinated aromatic rings in these analogs increase lipophilicity, optimizing membrane permeability for enzyme targeting.

S-23121 and S-23142 (N-Aryl-3,4,5,6-tetrahydrophthalimides)

- Structure : Fluorinated and propargyloxy-substituted aryl groups on the N-atom.

- Bioactivity: Herbicidal agents targeting protoporphyrinogen oxidase (PPO), inducing protoporphyrin IX accumulation and photobleaching in plants. S-23142-resistant Chlamydomonas reinhardtii mutants show 100-fold higher tolerance, linked to PPO mutations .

- Key Difference : The aryl substituents confer herbicidal specificity, whereas the hydroxymethyl group in the parent compound lacks direct herbicidal activity but serves as a metabolic intermediate .

N-Methyl-3,4,5,6-tetrahydrophthalimide (CAS 28839-49-8)

- Structure : Methyl group on the N-atom.

- Applications : Primarily a synthetic intermediate. Its simpler structure lacks the hydroxymethyl group’s reactivity, limiting its utility in complex derivatization .

N-(4-Bromophenyl)-3,4,5,6-tetrahydroisophthalimide

- Structure : Bromophenyl substituent with an isophthalimide core.

- Bioactivity : Converted via glutathione S-transferase (GST) to the phthalimide isomer, which inhibits PPO. This activation mechanism contrasts with N-hydroxymethyl derivatives, which undergo hydroxylation and conjugation .

Structural and Functional Analysis: Data Tables

Table 1: Substituent Effects on Bioactivity

Table 2: Metabolic Pathways

Research Findings and Implications

- Substituent Lipophilicity : Hydrophobic N-substituents (e.g., phenyl, bromophenyl) enhance membrane permeability and target binding in enzyme inhibitors and herbicides. The hydroxymethyl group’s polarity limits such interactions but facilitates metabolic processing .

- Metabolic Stability : N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is rapidly metabolized to less toxic derivatives, whereas halogenated aryl analogs (e.g., S-23121) form stable sulphonic acid conjugates, influencing environmental persistence .

- Synthetic Utility : The hydroxymethyl group’s reactivity enables diverse derivatization, contrasting with inert methyl or aryl groups that require harsh conditions for modification .

Biological Activity

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS Number: 4887-42-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, its mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 181.19 g/mol

- Synonyms : 4,5,6,7-Tetrahydro-2-(hydroxymethyl)-1H-isoindole-1,3-dione; Tetrahydrophthalimidomethanol.

This compound is primarily studied for its role in modulating sodium channels in nerve cells. Similar to other compounds in the pyrethroid class, it interferes with sodium ion flow across neuronal membranes. This results in hyperactivity of the nervous system which can lead to paralysis or death in target organisms .

Toxicological Studies

- Acute Toxicity :

- Chronic Effects :

Case Studies

- Metabolism Studies :

- Environmental Impact :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 181.19 g/mol |

| Acute Toxicity | Low (non-toxic to birds/mammals) |

| Chronic Toxicity | Neurodevelopmental effects observed in mammals |

| Metabolic Pathways | Hydrolysis and oxidation |

Q & A

Q. Advanced

- Rapid Sampling : Immediate freezing of biological samples (e.g., urine, feces) minimizes metabolite degradation .

- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent autoxidation of intermediates like protoporphyrin IX .

- Analytical Workflow : Use LC-MS/MS with cold trapping columns and deuterated internal standards for quantification. NMR identifies transient intermediates in reduced environments (e.g., anaerobic chambers) .

What experimental models are used to study herbicide resistance linked to this compound derivatives, and what molecular techniques elucidate resistance mechanisms?

Q. Advanced

- Chlamydomonas reinhardtii Mutants : Strains like RS-3 with herbicide resistance are generated via MNNG mutagenesis. Resistance is linked to mutations in protoporphyrinogen oxidase (Protox), confirmed by:

- Plant Models : Arabidopsis thaliana with overexpressed mitochondrial Protox shows reduced sensitivity to tetrahydrophthalimide herbicides .

What are the key physical and chemical properties of this compound critical for its handling in laboratory settings?

Q. Basic

- Melting Point : 80–84°C (decomposes above 85°C) .

- Solubility : Lipophilic (log P = 1.33); soluble in acetone, DMSO; sparingly in water .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to acids/oxidizers to prevent decomposition .

How does the reduction of the 1,2-double bond in the tetrahydrophthalimide moiety affect the bioactivity and environmental persistence of its derivatives?

Advanced

Reduction (e.g., via NaBH₄) saturates the double bond, forming hexahydrophthalimide derivatives. This:

- Reduces Herbicidal Activity : Loss of conjugation decreases binding affinity to Protox by 10–100× .

- Enhances Persistence : Saturated derivatives resist photodegradation, increasing soil half-life from 7 to >30 days .

What spectroscopic techniques are employed to confirm the structure of this compound and its synthetic intermediates?

Q. Basic

- ¹H/¹³C NMR : Peaks at δ 5.2 (hydroxymethyl -CH₂OH) and δ 170–175 ppm (carbonyl C=O) confirm functional groups .

- IR Spectroscopy : Strong absorption at 1770 cm⁻¹ (imide C=O stretch) and 3400 cm⁻¹ (-OH stretch) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 182.1 .

What in vitro systems are optimal for studying the hepatic metabolism of this compound, and how do microsomal fractions contribute to understanding its detoxification pathways?

Q. Advanced

- Liver Microsomes : Rat microsomes (S9 fraction) incubated with NADPH/glucose-6-phosphate reveal esterase-mediated hydrolysis. Activity varies by species (e.g., mouse > human) .

- Recombinant Enzymes : CYP3A4 and carboxylesterase 1 (CES1) expressed in HEK293 cells confirm isoform-specific metabolism .

How do structural modifications of this compound influence its binding affinity to target enzymes like protoporphyrinogen oxidase?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.